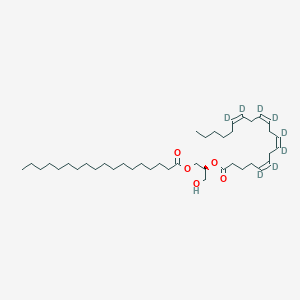
Emtricitabine-15N,D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emtricitabine-15N,D2 is a nucleoside reverse transcriptase inhibitor (NRTI) that is labeled with nitrogen-15 and deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of emtricitabine, an antiviral agent for the treatment of HIV infection . The labeling with nitrogen-15 and deuterium allows for precise tracking and quantification in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-15N,D2 involves the incorporation of nitrogen-15 and deuterium into the emtricitabine molecule. One common method includes the reduction of L-menthyl emtricitabine with sodium borohydride . The process ensures high yield and purity without involving emtricitabine organic or inorganic acid salts as intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to validate the product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: Emtricitabine-15N,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
Emtricitabine-15N,D2 is widely used in scientific research for various applications:
Mécanisme D'action
Emtricitabine-15N,D2, like emtricitabine, is a cytidine analog. It is phosphorylated by intracellular kinases to its active metabolite, emtricitabine 5’-triphosphate. This active metabolite inhibits the activity of HIV reverse transcriptase by competing with the endogenous substrate deoxycytidine 5’-triphosphate for incorporation into the HIV DNA chain. This incorporation results in chain termination, thereby preventing the replication of the virus .
Comparaison Avec Des Composés Similaires
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with emtricitabine for the treatment of HIV.
Comparison:
Lamivudine vs. Emtricitabine-15N,D2: Both compounds are cytidine analogs and share similar mechanisms of action.
Tenofovir vs. This compound: While tenofovir is a nucleotide analog, this compound is a nucleoside analog.
This compound stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in the precise tracking and quantification of the compound in biological systems .
Propriétés
Formule moléculaire |
C8H10FN3O3S |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1 |
Clé InChI |
XQSPYNMVSIKCOC-SOECANAFSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)

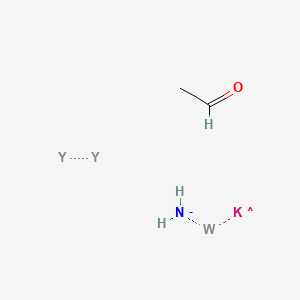
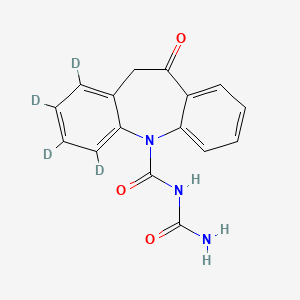
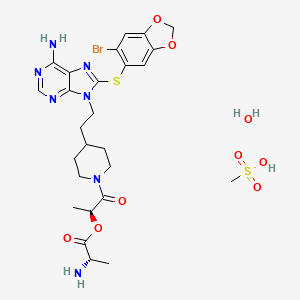


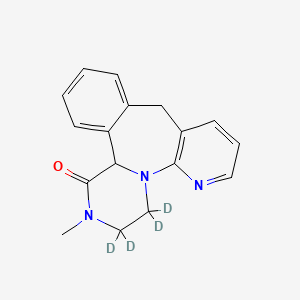

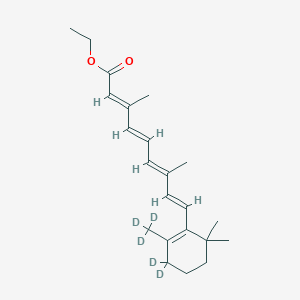
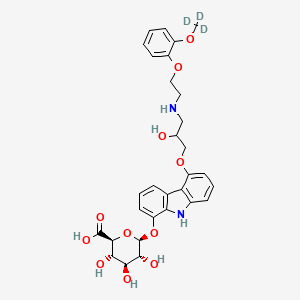

![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
